molecular formula C5H13NO B153944 3-Ethoxypropylamine CAS No. 6291-85-6

3-Ethoxypropylamine

Cat. No.: B153944
CAS No.: 6291-85-6
M. Wt: 103.16 g/mol
InChI Key: SOYBEXQHNURCGE-UHFFFAOYSA-N
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Description

3-Ethoxypropylamine is a versatile primary amine compound with the molecular formula C5H13NO. It is a clear, colorless to almost colorless liquid with a boiling point of 136-138°C and a density of 0.861 g/mL at 25°C . This compound is widely used in various industries, including the production of dyestuffs, cosmetics, and as an intermediate in organic synthesis.

Biochemical Analysis

Biochemical Properties

3-Ethoxypropylamine has been used to partially open the rigid oxetane chain during the synthesis of oxetane-based oligomers . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these reactions. Specific interactions have not been reported in the literature.

Cellular Effects

It has been used in the synthesis of carbon dots (CDots), which have been evaluated for their uptake by human cervical carcinoma HeLa cells

Molecular Mechanism

It is known to participate in the synthesis of oxetane-based oligomers , but the specific molecular interactions involved in this process have not been detailed in the literature.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Ethoxypropylamine involves the reaction of ethanol with sodium ethoxide, followed by the addition of propionitrile. The reaction mixture is heated to 45°C and maintained for three hours. The resulting product, 3-Ethoxypropionitrile, is then hydrogenated using a Raney nickel catalyst in the presence of liquid ammonia at 85°C and 3.6 MPa pressure. This process yields this compound with a purity of 99.7% .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxypropylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides or amides.

    Reduction: It can be reduced to form simpler amines or hydrocarbons.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Formation of 3-Ethoxypropionamide.

    Reduction: Formation of 3-Ethoxypropane.

    Substitution: Formation of various substituted amines depending on the reagents used.

Scientific Research Applications

3-Ethoxypropylamine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxypropylamine involves its ability to act as a nucleophile due to the presence of the amine group. It can form hydrogen bonds and interact with various molecular targets, including enzymes and receptors. The ethoxy group provides additional steric and electronic effects, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    3-Methoxypropylamine: Similar structure but with a methoxy group instead of an ethoxy group.

    2-Methoxyethylamine: Contains a methoxy group and an ethylamine backbone.

    3-Butoxypropylamine: Similar structure but with a butoxy group instead of an ethoxy group.

Uniqueness: 3-Ethoxypropylamine is unique due to its specific combination of an ethoxy group and a propylamine backbone, which imparts distinct chemical and physical properties. This combination makes it particularly useful in applications requiring specific steric and electronic characteristics, such as in the synthesis of disperse dyes and as a corrosion inhibitor.

Properties

IUPAC Name

3-ethoxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-2-7-5-3-4-6/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYBEXQHNURCGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064202
Record name 1-Propanamine, 3-ethoxy-
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Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6291-85-6
Record name 3-Ethoxypropylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6291-85-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanolamine ethyl ether
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Record name 3-Ethoxypropylamine
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Record name 1-Propanamine, 3-ethoxy-
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Record name 1-Propanamine, 3-ethoxy-
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Record name 3-ethoxypropylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.951
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Record name PROPANOLAMINE ETHYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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